N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable nitrile or amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Used in the development of selective CDK4/6 inhibitors.
Pyrrolo[1,2-a]pyrazine: Explored for its biological activities and synthetic versatility .
Uniqueness
N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features that allow for diverse chemical modifications and its potential as a scaffold for drug development. Its ability to inhibit key enzymes involved in disease pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N,N-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
JOOZUCIUEJEBFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CCN2 |
Origin of Product |
United States |
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